molecular formula C5H3ClO2S B3037774 4-Chlorothiophene-2-carboxylic acid CAS No. 59614-95-8

4-Chlorothiophene-2-carboxylic acid

Cat. No. B3037774
CAS RN: 59614-95-8
M. Wt: 162.59 g/mol
InChI Key: JWQMRBBWZUKWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorothiophene-2-carboxylic acid is an organic compound used in research related to life sciences . Its CAS number is 59614-95-8 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.59400, a density of 1.572g/cm3, a boiling point of 298ºC at 760 mmHg, and a flash point of 134ºC . Its molecular formula is C5H3ClO2S .

Scientific Research Applications

Crystallography and Computational Analysis

4-Chlorothiophene-2-carboxylic acid and related compounds have been extensively studied in crystallography and computational analysis. The research involves understanding their crystal structures using techniques like X-ray powder diffraction and DFT-D calculations. For example, studies on benzothiophene-based compounds, which are structurally related to this compound, have shown a variety of pharmacological activities and high therapeutic effectiveness (Dugarte-Dugarte et al., 2021). Similarly, molecular docking analysis has been used to explore the pharmaceutical properties of these compounds (Sagaama & Issaoui, 2020).

Luminescence Sensing and Environmental Applications

The derivatives of thiophene-based compounds have shown potential in luminescence sensing and environmental applications. Metal-organic frameworks (MOFs) constructed using these compounds have demonstrated efficient sensory properties, particularly in detecting environmental contaminants like Hg(II), Cu(II), and Cr(VI) (Zhao et al., 2017). Additionally, their synthesis and applications in dye-sensitized solar cells (DSSC) have been explored, indicating their potential in renewable energy technologies (Wills et al., 2016).

Synthesis of Novel Compounds and Antimicrobial Activities

There is significant research on the synthesis of novel compounds using this compound derivatives. These studies have led to the discovery of compounds with promising antimicrobial activities. For instance, the synthesis of arylidene derivatives of thiophene-2-carboxylic acid has shown effectiveness against methicillin-resistant Staphylococcus aureus (Kathiravan et al., 2017).

Organic Electronics and Polymer Chemistry

Thiophene derivatives are also significant in the field of organic electronics and polymer chemistry. The synthesis of high molecular weight polymers like PCDTBT and P(Cbz-alt-TBT) using direct arylation of chlorothiophene is an example of such applications (Lombeck et al., 2015).

Chemical Engineering and Material Science

In chemical engineering and material science, these compounds have been used to study degradation mechanisms and kinetics, particularly in the context of environmental pollutants. For example, the study of electrochemical reduction and oxidation in the treatment of pollutants like 4-bromophenol demonstrates the application of thiophene derivatives in detoxification processes (Xu et al., 2018).

Anticancer Activities

Thiophene derivatives have been explored for their anticancer activities. The synthesis of thiophene-2-carboxamide derivatives and their testing for cytotoxicity against various cancer cell lines highlight their potential in medicinal chemistry and drug development (Atta & Abdel‐Latif, 2021).

Safety and Hazards

4-Chlorothiophene-2-carboxylic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing . If swallowed, wash out mouth with copious amounts of water for at least 15 minutes .

Mechanism of Action

Target of Action

4-Chlorothiophene-2-carboxylic acid is a useful organic compound for research related to life sciences . It’s important to note that the compound’s effects could be influenced by a variety of factors, including the specific biological system in which it is used.

Biochemical Pathways

It’s possible that this compound could interact with multiple pathways, given its potential use in life science research .

properties

IUPAC Name

4-chlorothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQMRBBWZUKWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59614-95-8
Record name 4-Chlorothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 300 mg (1.278 mmol) sample of 4-chloro-3-trimethylsilyl-2-thiophene carboxylic acid was dissolved in 10 mL of tetrahydrofuran with 0.3 mL of water and cooled to -5° C. (ice/brine bath). A 2.6 mL aliquot of the 1M tetrahydrofuran solution of tetra-n-butyl ammonium fluoride was slowly added to the reaction solution. After 4 hours the reaction was poured into 50 mL of 5% aqueous sodium bicarbonate. The entire reaction solution was transferred to a separatory funnel and washed with ethyl acetate (2×25 mL). The basic aqueous solution was acidified with concentrated hydrochloric acid to pH2 and then extracted with ethyl acetate (3×30 mL). The organic extract was then dried (sodium sulfate), filtered, and evaporated to 216 mg of product as a white solid. Recrystallization using hot heptane gave 85 mg of pure crystalline product, mp 138° C.
Name
4-chloro-3-trimethylsilyl-2-thiophene carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorothiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Chlorothiophene-2-carboxylic acid
Reactant of Route 3
4-Chlorothiophene-2-carboxylic acid
Reactant of Route 4
4-Chlorothiophene-2-carboxylic acid
Reactant of Route 5
4-Chlorothiophene-2-carboxylic acid
Reactant of Route 6
4-Chlorothiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.